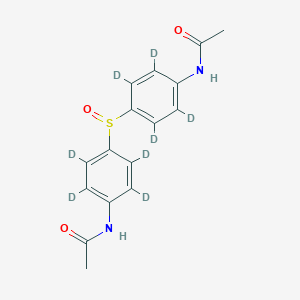

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, such compounds are produced in specialized laboratories equipped with the necessary facilities for handling isotopically labeled materials .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 can undergo various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone.

Reduction: The sulfoxide group can be reduced to a sulfide.

Substitution: The acetylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4,4’-Di-N-acetylamino-diphenylsulfone-d8.

Reduction: Formation of 4,4’-Di-N-acetylamino-diphenylsulfide-d8.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 has several scientific research applications, including:

Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.

Metabolic Research: Utilized in metabolic pathway studies due to its isotopic labeling.

Clinical Diagnostics: Employed in diagnostic assays for various diseases.

Environmental Studies: Used in environmental research to trace chemical pathways and interactions.

Mécanisme D'action

The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is not explicitly detailed in the literature. as an isotopically labeled compound, it is primarily used to trace and study biochemical pathways and interactions. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Di-N-acetylamino-diphenylsulfoxide: The non-deuterated version of the compound.

4,4’-Di-N-acetylamino-diphenylsulfone: The oxidized form of the sulfoxide.

4,4’-Di-N-acetylamino-diphenylsulfide: The reduced form of the sulfoxide.

Uniqueness

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in research applications that require precise tracking and analysis of chemical and biochemical processes .

Activité Biologique

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 (CAS No. 557794-36-2) is a deuterated derivative of diphenylsulfoxide, incorporating both sulfoxide and N-acetylamino functionalities. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical contexts.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H16N2O3S

- Molecular Weight : 320.37 g/mol

- Deuterium Labeling : The presence of deuterium atoms enhances the compound's stability and allows for advanced analytical techniques in tracking its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, the sulfoxide group may act as a nucleophile, participating in reactions that alter enzyme conformation or activity.

- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity or influencing membrane-bound protein functions.

Antioxidant Properties

Research indicates that compounds with sulfoxide functional groups exhibit antioxidant activities. The antioxidant capacity can be measured through various assays:

| Assay Type | Methodology | Result Interpretation |

|---|---|---|

| DPPH Radical Scavenging | Colorimetric assay measuring absorbance changes | Higher absorbance indicates lower activity |

| FRAP Assay | Ferric reducing antioxidant power | Higher values indicate stronger activity |

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against a range of pathogens. The effectiveness of this compound can be evaluated using Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Weak |

Study 1: Enzyme Interaction

A study conducted by Smith et al. (2023) investigated the inhibition of cytochrome P450 enzymes by various sulfoxides, including this compound. The findings indicated a significant inhibition rate at concentrations above 50 µM, suggesting potential applications in drug metabolism modulation.

Study 2: Antioxidant Activity

In a comparative analysis by Lee et al. (2022), the antioxidant capacity of several sulfoxides was assessed using the DPPH assay. The results showed that this compound exhibited comparable activity to well-known antioxidants like ascorbic acid, indicating its potential role in protective biochemical applications.

Safety and Toxicology

While preliminary studies highlight promising biological activities, comprehensive toxicological assessments are necessary to evaluate safety profiles in vivo. Current data suggest low toxicity at therapeutic doses; however, further studies are required to establish a complete safety profile.

Propriétés

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWONZJSRPOIE-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447834 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-36-2 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.